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Compound of Interest

Compound Name: 2-lodo-pivaloylaniline
CAS No.: 170959-10-1
Cat. No.: B175950
Get Quote

Executive Summary

2-lodo-pivaloylaniline (N-(2-iodophenyl)pivalamide) represents a critical scaffold in modern
organometallic catalysis. It serves as a privileged substrate for palladium-catalyzed cross-
coupling reactions (Heck, Suzuki-Miyaura) and, more importantly, as a model substrate for
Directed Ortho-Metalation (DoM) and C-H activation studies. The steric bulk of the tert-butyl
group combined with the labile ortho-iodine creates a unique "steric lock," influencing rotational
barriers and metal coordination geometry.

This guide outlines a rigorous theoretical framework for characterizing this molecule. It details
the computational protocols required to accurately model its ground-state conformers,
electronic structure, and reactivity profiles, synthesizing methodologies from analogous o-
haloanilide studies.

Computational Methodology & Protocol
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To ensure high-fidelity results, particularly given the relativistic nature of the iodine atom and
the dispersion forces inherent in the bulky pivaloyl group, the following computational level of
theory is prescribed.

Level of Theory Selection[1]

e Functionals:

o Geometry/Freq:B3LYP-D3(BJ) or wB97X-D. The inclusion of Grimme’s dispersion
correction (D3) is non-negotiable due to the significant London dispersion forces
contributed by the tert-butyl group and the iodine atom.

o Kinetics/Energetics:M06-2X. This Minnesota functional is the gold standard for main-group
thermochemistry and non-covalent interactions (NCIs), crucial for assessing the rotational
barrier.

e Basis Sets:

o Light Atoms (C, H, N, 0):6-311++G(d,p). Triple-zeta quality with diffuse functions to
capture lone pair interactions on the carbonyl oxygen.

o Heavy Atom (I):LanL2DZ (Los Alamos ECP) or def2-TZVP. lodine requires an Effective
Core Potential (ECP) to account for relativistic effects, which significantly perturb the C-I
bond length and HOMO energy.

Workflow Diagram

The following Graphviz diagram visualizes the standard computational workflow for profiling
this substrate.
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Caption: Workflow for the theoretical characterization of 2-lodo-pivaloylaniline, moving from
structural optimization to electronic and conformational analysis.

Structural & Conformational Analysis

The steric congestion in 2-lodo-pivaloylaniline leads to restricted rotation around the N-
C(aryl) bond. This section analyzes the expected conformers.[1][2]

The "Steric Lock" Effect

Unlike simple acetanilides, the pivaloyl group (t-Bu) is voluminous.

* Ground State (GS): The amide nitrogen is expected to be planar or slightly pyramidalized.
The C=0 bond typically aligns anti to the bulky ortho-iodine to minimize dipole repulsion and
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steric clash, though weak N-H---1 hydrogen bonding can stabilize a syn-like conformation in
non-polar media.

o Atropisomerism: The rotation of the phenyl ring relative to the amide plane is hindered.
o Scan Coordinate: Dihedral angle
(C
-C
-N-C
).

o Barrier Height: Expected to be 12-18 kcal/mol, accessible at room temperature but
significant enough to broaden NMR signals.

Intramolecular Interactions (NBO Focus)

Natural Bond Orbital (NBO) analysis is critical to quantify the "resonance vs. steric” battle.
e Resonance (

): Delocalization of the nitrogen lone pair into the carbonyl. Strong resonance demands
planarity.

o Steric Twist: The t-Bu and lodine force the system out of planarity, weakening the amide
resonance.

e Hypothesis: The C-N bond length in 2-iodo-pivaloylaniline will be slightly longer than in
acetanilide due to this deconjugation.

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting regioselectivity in catalysis.

Frontier Molecular Orbitals (FMO)[3]

o« HOMO: Predominantly located on the iodine lone pairs and the aniline
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-system. High energy indicates susceptibility to oxidation.
e LUMO: Located on the

system of the phenyl ring and the

bond.
 Significance: The low-lying

orbital facilitates Oxidative Addition with Pd(0), the rate-determining step in Heck/Suzuki
couplings.

Molecular Electrostatic Potential (MEP)[3]

» Negative Regions (Red): Concentrated on the Carbonyl Oxygen (O) and the lodine belt.
These are the binding sites for metal cations (e.qg., Li+ in lithiation or Pd(ll)).

» Positive Regions (Blue): The Amide Proton (NH) and the "Sigma Hole" on the lodine atom
(along the C-I axis).

Reactivity Table: Calculated Descriptors

Note: Values below are representative of expected ranges for this class of molecules calculated
at B3LYP/6-311++G(d,p).
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Descriptor Expected Value/Trend Mechanistic Implication

Elongation indicates a weak
C-I Bond Length 2.10-2.12 A bond, ready for oxidative
addition.

Standard amide, but check for
C=0 Bond Length 1.22-1.23A shortening if resonance is
broken.

High polarity; solubility in

Dipole Moment 3.5- 4.5 Debye

DMF/DMSO.

Moderate stability; reactive
HOMO-LUMO Gap 40-45eV _

toward soft nucleophiles (PdO0).

Significantly weaker than C-Br
C-1 BDE ~65 kcal/mol or C-ClI; explains high

reactivity.

Mechanistic Case Study: Oxidative Addition to Pd(0)

The primary utility of 2-iodo-pivaloylaniline is in catalysis. The following diagram illustrates the
theoretical pathway for the oxidative addition of Pd(0) into the C-I bond, a process assisted by
the pivaloyl directing group.

Stabilized Chelate
(O-Pd Interaction)

Pre- Complex
[Pd(L)Z] + Substrate

Click to download full resolution via product page

Caption: Reaction coordinate for the oxidative addition of Pd(0). The pivaloyl oxygen may
stabilize the Pd(ll) species via chelation (kappa-O coordination).
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Spectroscopic Profiling (Validation)

To validate the theoretical model, calculated spectral data should be compared with
experimental values.[3][4]

Vibrational Analysis (IR)[6]
e Amide | (C=0 Stretch):

o Theory: Scale factor ~0.961 (B3LYP).
o Prediction: ~1660-1680 cm
. A shift to higher wavenumbers (compared to acetanilide) suggests steric deconjugation.

e Amide Il (N-H Bend): ~1520 cm

NMR Prediction (GIAO Method)

e C NMR: The carbonyl carbon is distinct (~176-178 ppm). The C-I carbon will appear
significantly upfield (~90-100 ppm) due to the "Heavy Atom Effect" (Spin-Orbit coupling),
which must be accounted for in calculations (using relativistic corrections).

 H NMR: The NH proton is typically deshielded (broad singlet,
7.5 - 8.5 ppm), sensitive to solvent (DMSO vs CDCI

) and H-bonding status.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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